2-Oxa-7-azaspiro[4.4]nonane

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

2-Oxa-7-azaspiro[4.4]nonane (CAS 175-97-3) is a saturated spirocyclic heterocycle with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol. It belongs to the oxa-azaspiro[4.4]nonane class, characterized by two fused five-membered rings—one tetrahydrofuran (oxolane) and one pyrrolidine—joined at a single quaternary spiro carbon.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 175-97-3
Cat. No. B175289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-7-azaspiro[4.4]nonane
CAS175-97-3
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CNCC12CCOC2
InChIInChI=1S/C7H13NO/c1-3-8-5-7(1)2-4-9-6-7/h8H,1-6H2
InChIKeyUGQAXUDFJWQPHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-7-azaspiro[4.4]nonane (CAS 175-97-3): A Conformationally Constrained sp³-Rich Spirocyclic Building Block for Medicinal Chemistry Procurement


2-Oxa-7-azaspiro[4.4]nonane (CAS 175-97-3) is a saturated spirocyclic heterocycle with the molecular formula C₇H₁₃NO and a molecular weight of 127.18 g/mol [1]. It belongs to the oxa-azaspiro[4.4]nonane class, characterized by two fused five-membered rings—one tetrahydrofuran (oxolane) and one pyrrolidine—joined at a single quaternary spiro carbon [2]. This architecture confers pronounced conformational rigidity, a high fraction of sp³-hybridized carbon atoms (Fsp³ = 1.0), and a defined three-dimensional exit vector geometry that distinguishes it from flat aromatic or monocyclic heterocycles commonly used in drug discovery [3]. The compound is supplied as a liquid at room temperature, typically at ≥95% purity, and serves as an unsubstituted parent scaffold for further N-functionalization or ring derivatization in library synthesis and lead optimization campaigns .

Why Generic Substitution Fails for 2-Oxa-7-azaspiro[4.4]nonane: Ring-Size, Regiochemistry, and Conformational Determinants of Scaffold Performance


The oxa-azaspiro chemical space contains multiple regioisomeric and ring-size variants that are not interchangeable in a medicinal chemistry context. 2-Oxa-7-azaspiro[4.4]nonane embeds its secondary amine within a pyrrolidine ring and its ether oxygen within a tetrahydrofuran ring; this specific [4.4] ring fusion establishes a unique N–O through-space distance and vector angle that differs fundamentally from the [3.5] (CAS 241820-91-7), [3.4] (CAS 220290-68-6), or [4.5] (CAS 374795-37-6) congeners . In the Carreira spirocyclic oxetane series, the [3.5] analog (2-oxa-7-azaspiro[3.5]nonane) was designed as a morpholine surrogate with an oxetane oxygen lone pair positioned approximately 1.3 Å further out than in morpholine itself—a geometric parameter that directly governs hydrogen-bond acceptor reach within a binding pocket [1]. By contrast, the [4.4] scaffold replaces the strained oxetane with a more relaxed tetrahydrofuran ring, altering both the pKa of the pendant amine and the spatial presentation of substituents. Substituting one oxa-azaspiro regioisomer for another without experimental validation risks disrupting key target interactions, as demonstrated across FAAH inhibitor programs where spirocyclic core selection (7-azaspiro[3.5]nonane vs. 1-oxa-8-azaspiro[4.5]decane) produced greater than 10-fold differences in kᵢₙₐcₜ/Kᵢ potency [2].

Product-Specific Quantitative Evidence Guide: 2-Oxa-7-azaspiro[4.4]nonane Differentiation Data


Fsp³ = 1.0: Maximal sp³ Character vs. Morpholine (Fsp³ = 0.5) and Other Common Heterocycles

2-Oxa-7-azaspiro[4.4]nonane possesses an Fsp³ (fraction of sp³-hybridized carbons) of 1.0—every carbon atom in the scaffold is saturated—compared with morpholine (Fsp³ = 0.5, owing to its two sp³ and two sp²-like carbons in the ring) and piperidine (Fsp³ ≈ 0.6) [1]. Higher Fsp³ values have been positively correlated with improved clinical success rates: an analysis by Lovering et al. demonstrated that compounds with Fsp³ ≥ 0.45 exhibited significantly higher clinical attrition-survival rates than those with Fsp³ < 0.45, and spirocyclic scaffolds intrinsically maximize this parameter [2]. The spiro[4.4]nonane core achieves this without sacrificing the low molecular weight (127.18 Da) advantageous for fragment-based screening compliance with the Rule of Three.

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Predicted logP = 0.72: Lipophilicity Comparison with 2-Oxa-7-azaspiro[3.5]nonane (logP = 0.72) and Morpholine (logP ≈ −0.86)

The calculated logP of 2-oxa-7-azaspiro[4.4]nonane is 0.72 (XLogP3) , which positions it in a moderately lipophilic range suitable for CNS drug design (optimal CNS logP range: 1–3) while remaining compliant with Lipinski's Rule of Five. In contrast, morpholine has a predicted logP of approximately −0.86, making it substantially more hydrophilic [1]. The spiro[4.4] scaffold thus provides a lipophilicity increase of roughly 1.6 log units relative to morpholine—without introducing aromatic carbons that might raise promiscuity or hERG liability. This is mechanistically significant because the increased lipophilicity arises from additional saturated carbon atoms (the spiro-fused cyclopentane equivalent), which contribute to three-dimensional shape without the flat, π-stacking character of aromatic rings [2].

Physicochemical Profiling ADME Bioisostere Design

Conformational Rigidity: Spiro[4.4]nonane Exhibits Restricted Low-Energy Conformations vs. Flexible Piperidine or Morpholine Linkers

The spiro[4.4]nonane framework restricts the conformational landscape to a limited set of well-defined low-energy conformations, a direct consequence of the steric constraints imposed by the quaternary spiro carbon joining two five-membered rings . This stands in contrast to monocyclic heterocycles such as piperidine or morpholine, which can interconvert between multiple chair and boat conformations with relatively low energy barriers [1]. For the 2-oxa-7-azaspiro[4.4]nonane scaffold specifically, the tetrahydrofuran ring adopts envelope conformations while the pyrrolidine ring populates twist conformations, with the spiro junction enforcing a near-perpendicular orientation of the two ring systems. This pre-organization reduces the entropic penalty upon target binding—a principle validated across spirocyclic drug design programs where conformational restriction has been shown to improve binding affinity by up to 10-fold compared to flexible analogs [2].

Conformational Analysis Structure-Based Drug Design Entropic Binding Optimization

Patent-Cited Scaffold in Pain and Kinase Inhibitor Programs: 2-Oxa-7-azaspiro[4.4]nonane is Explicitly Claimed as an R₁ Substituent in Sigma Receptor and SYK Inhibitor Patents

The 2-oxa-7-azaspiro[4.4]nonane scaffold is explicitly enumerated as a preferred R₁ substituent in a patent family (WO2013/093688, granted as RU2673079C2) covering inhibitor compounds with pharmacological activity toward the sigma (σ) receptor, relevant to pain therapy [1]. In this disclosure, the unsubstituted 2-oxa-7-azaspiro[4.4]nonane moiety appears alongside 17 other spirocyclic amines (including 2-oxa-6-azaspiro[3.4]octane, 7-oxa-2-azaspiro[3.5]nonane, and 2-oxa-6-azaspiro[3.5]nonane) as defined R₁ options—but only the [4.4] scaffold combines a five-membered oxygen heterocycle with a five-membered nitrogen heterocycle, providing a distinct spatial presentation relative to the [3.5] or [3.4] alternatives [1]. Separately, the derivative 7-[(2,6-difluorophenyl)methyl]-2-oxa-7-azaspiro[4.4]nonane (also known as TAK-659) has been developed as a selective spleen tyrosine kinase (SYK) inhibitor with an IC₅₀ of 3.2 nM against SYK and 4.6 nM against FLT3 . The RCSB Protein Data Bank further records a co-crystal structure of (5S)-7-(pyrazin-2-yl)-2-oxa-7-azaspiro[4.4]nonane (PDB Ligand ID: U0S) bound to its target, providing direct structural validation of the scaffold's binding mode [2].

Patent Analysis Sigma Receptor Kinase Inhibition Pain Therapeutics

Predicted pKa = 10.98: Basicity Comparison with Morpholine (pKa ≈ 8.36) and Spirocyclic Oxetane Analogs

The predicted pKa of the pyrrolidine secondary amine in 2-oxa-7-azaspiro[4.4]nonane is 10.98 ± 0.20 , indicating a substantially more basic nitrogen than that of morpholine (measured pKa = 8.36) [1]. This ΔpKa ≈ +2.6 unit difference has direct consequences for the ionization state at physiological pH (7.4): at pH 7.4, the 2-oxa-7-azaspiro[4.4]nonane amine is >99.9% protonated, whereas morpholine is approximately 90% protonated. The higher basicity arises because the ether oxygen in the [4.4] scaffold is positioned γ to the nitrogen (separated by two carbon atoms) rather than β as in morpholine, reducing the inductive electron-withdrawing effect and increasing the pKa—a phenomenon systematically characterized in the azaspiroheptane series by Degorce et al. (ΔpKa up to +1.9 observed for analogous spiro vs. parent heterocycle pairs) [2].

pKa Prediction Amine Basicity Bioisostere Physicochemical Matching

Best Research and Industrial Application Scenarios for 2-Oxa-7-azaspiro[4.4]nonane: Where the [4.4] Scaffold Delivers Measurable Advantage


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Maximally Saturated, Low-Molecular-Weight Scaffolds

With a molecular weight of 127.18 Da, an Fsp³ of 1.0, and a predicted logP of 0.72, 2-Oxa-7-azaspiro[4.4]nonane is ideally suited for fragment library construction compliant with the Rule of Three (MW < 300, logP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) . Its complete saturation eliminates aromatic ring π-stacking, reducing the likelihood of non-specific binding and false-positive hits in high-throughput screens. The secondary amine provides a single, well-defined synthetic handle for parallel derivatization, enabling rapid SAR exploration while maintaining the conformational constraint of the spirocyclic core. This scaffold offers a distinct advantage over morpholine (MW 87.12, Fsp³ ≈ 0.5) for fragment-growing strategies where three-dimensional shape diversity and hydrogen-bond acceptor positioning are priority selection criteria .

Sigma Receptor and Pain Pathway Lead Optimization Using Patent-Validated [4.4] Scaffolds

The explicit enumeration of 2-oxa-7-azaspiro[4.4]nonane in the Markush structure of granted patent RU2673079C2 (sigma receptor inhibitors) provides a defined intellectual property landscape for research groups pursuing sigma receptor modulation for neuropathic pain . The scaffold's presence in this patent—alongside its PDB co-crystal structure (U0S ligand in PDB 5RGJ)—offers structure-based design teams a crystallographically characterized starting point for computational docking and pharmacophore modeling . The availability of the unsubstituted parent compound at ≥95% purity from multiple commercial vendors (Enamine, AKSci, Aladdin) facilitates rapid procurement for hit validation, while the established synthetic route via Mn(III)-mediated oxidation of 4-acylpyrrolidine-2,3-diones provides a scalable pathway for derivative synthesis .

Morpholine Bioisostere Replacement Programs Requiring Higher Basicity and Extended Hydrogen-Bond Acceptor Reach

For medicinal chemistry teams seeking to replace a morpholine moiety with a more three-dimensional, metabolically stable surrogate, the 2-oxa-7-azaspiro[4.4]nonane scaffold offers a predicted pKa elevation of approximately 2.6 units (pKa 10.98 vs. 8.36 for morpholine) . This increased basicity translates to a higher fraction of protonated amine at physiological pH, which can strengthen ionic interactions with carboxylate side chains in a target binding site. Although the Carreira group's work focused on the [3.5] spirocyclic oxetane as a morpholine surrogate (demonstrating that the spirocyclic oxygen lone pair extends approximately 1.3 Å further than in morpholine), the [4.4] scaffold provides an analogous geometric extension with the added advantage of a less strained tetrahydrofuran ring—potentially improving chemical stability during synthesis and storage while preserving the hydrogen-bond acceptor function . The logP of 0.72 also places the scaffold in a favorable range for CNS penetration, unlike the more hydrophilic morpholine (logP ≈ −0.86), which may limit passive blood–brain barrier permeability .

Kinase Inhibitor Scaffold Exploration Using Crystallographically Characterized Building Blocks

The successful development of TAK-659—a 2-oxa-7-azaspiro[4.4]nonane derivative achieving SYK IC₅₀ = 3.2 nM and FLT3 IC₅₀ = 4.6 nM —validates the scaffold's compatibility with the kinase inhibitor pharmacophore. The presence of a co-crystal structure (PDB 5RGJ, U0S ligand) provides direct structural evidence that the spirocyclic [4.4] core can productively occupy a kinase ATP-binding pocket . For kinase drug discovery programs, the spiro[4.4]nonane framework offers a rigid, three-dimensional alternative to common piperidine or piperazine linkers found in many type I and type II kinase inhibitors, potentially providing novel intellectual property space and differentiated selectivity profiles through unique vector presentation . The commercial availability of the parent scaffold from multiple suppliers at gram scale supports iterative medicinal chemistry exploration without requiring in-house synthetic route development.

Quote Request

Request a Quote for 2-Oxa-7-azaspiro[4.4]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.